1-Methyl-4-oxonipecotic acid methyl ester hydrochloride
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Overview
Description
1-Methyl-4-oxonipecotic acid methyl ester hydrochloride is a chemical compound with significant applications in organic synthesis and medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-oxonipecotic acid methyl ester hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of a catalyst such as trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods: Industrial production of this compound often employs similar esterification techniques, ensuring scalability and consistency in product quality. The use of methanol and trimethylchlorosilane is common due to their effectiveness and availability .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-oxonipecotic acid methyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water and a strong acid or base as a catalyst
Substitution: Common reagents include alkoxides and other nucleophiles.
Major Products Formed:
Hydrolysis: Produces carboxylic acids and alcohols
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-4-oxonipecotic acid methyl ester hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Plays a role in the development of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of drugs with potential therapeutic effects.
Industry: Employed in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-oxonipecotic acid methyl ester hydrochloride involves its conversion to active metabolites through hydrolysis and other chemical transformations. These metabolites can interact with specific molecular targets and pathways, leading to desired biological effects .
Comparison with Similar Compounds
- Methyl 4-oxopiperidine-3-carboxylate hydrochloride
- Methyl 4-oxo-3-piperidinecarboxylate hydrochloride
Comparison: 1-Methyl-4-oxonipecotic acid methyl ester hydrochloride is unique due to its specific structure and reactivity, which make it suitable for particular synthetic applications. Compared to similar compounds, it offers distinct advantages in terms of reaction conditions and product yields .
Properties
IUPAC Name |
methyl 1-methyl-4-oxopiperidin-1-ium-3-carboxylate;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c1-9-4-3-7(10)6(5-9)8(11)12-2;/h6H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHNOMMEHHXDTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+]1CCC(=O)C(C1)C(=O)OC.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13049-77-9 |
Source
|
Record name | Nipecotic acid, 1-methyl-4-oxo-, methyl ester, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013049779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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